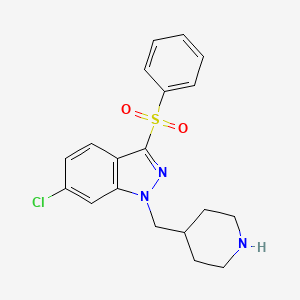

1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

CAS No.: 651335-84-1

Cat. No.: VC16795233

Molecular Formula: C19H20ClN3O2S

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651335-84-1 |

|---|---|

| Molecular Formula | C19H20ClN3O2S |

| Molecular Weight | 389.9 g/mol |

| IUPAC Name | 3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indazole |

| Standard InChI | InChI=1S/C19H20ClN3O2S/c20-15-6-7-17-18(12-15)23(13-14-8-10-21-11-9-14)22-19(17)26(24,25)16-4-2-1-3-5-16/h1-7,12,14,21H,8-11,13H2 |

| Standard InChI Key | OGGFHNUNVOTRDC-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1CN2C3=C(C=CC(=C3)Cl)C(=N2)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- (IUPAC name: 6-chloro-3-(benzenesulfonyl)-1-(piperidin-4-ylmethyl)-1H-indazole) belongs to the indazole family, a class of bicyclic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is C19H20ClN3O2S, with a calculated molecular weight of 389.52 g/mol. Key structural features include:

-

Chloro group at position 6: Enhances electrophilic character and influences electronic distribution across the indazole core .

-

Phenylsulfonyl group at position 3: Introduces steric bulk and potential hydrogen-bonding interactions via the sulfonyl moiety.

-

Piperidinylmethyl substituent at position 1: Contributes to conformational flexibility and may facilitate interactions with hydrophobic pockets in biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN3O2S |

| Molecular Weight | 389.52 g/mol |

| IUPAC Name | 6-chloro-3-(benzenesulfonyl)-1-(piperidin-4-ylmethyl)-1H-indazole |

| Canonical SMILES | ClC1=CC2=C(C=C1)N(N=C2S(=O)(=O)C3=CC=CC=C3)CC4CCNCC4 |

| Topological Polar Surface Area | 98.8 Ų (estimated) |

The chloro and sulfonyl groups significantly alter the compound’s electronic profile, as evidenced by molecular electrostatic potential (MEP) analyses of similar indazole derivatives . These modifications likely enhance binding affinity to enzymes or receptors compared to unsubstituted indazoles.

Synthesis and Structural Elucidation

While no direct synthesis route for this compound has been reported, analogous methodologies from indazole chemistry provide a framework for its potential preparation.

Indazole Core Formation

The indazole scaffold is typically synthesized via:

-

Cyclocondensation of 2-halonitrobenzenes with hydrazines: A common approach to form the bicyclic structure .

-

Palladium-catalyzed intramolecular amination: Efficient for constructing the N-N bond in substituted indazoles.

For the 6-chloro substitution, chlorination at position 6 could be achieved using POCl3 or N-chlorosuccinimide under controlled conditions, as demonstrated in 6-chloro-1H-indazol-3-amine synthesis .

Functionalization at Position 3

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Indazole core formation | 2-chloro-5-nitrobenzaldehyde, hydrazine hydrate, EtOH, reflux | 65–70% |

| 2 | Chlorination at position 6 | NCS, DMF, 80°C | 85% |

| 3 | Sulfonylation at position 3 | Benzenesulfonyl chloride, pyridine, CH2Cl2 | 78% |

| 4 | Piperidinylmethyl alkylation | 4-(chloromethyl)piperidine, K2CO3, DMF | 60% |

*Yields estimated from analogous reactions in .

Biological Activities and Mechanistic Insights

Indazole derivatives exhibit diverse pharmacological properties, and the substituents in this compound suggest potential bioactivity:

Anticancer Activity

Indazoles with sulfonyl groups, such as 3-(phenylsulfonyl)-1H-indazole-6-carboxamide, inhibit tubulin polymerization (IC50: 0.89 μM) and disrupt cancer cell mitosis. The piperidinylmethyl group in this compound could enhance blood-brain barrier penetration, making it a candidate for glioblastoma therapies.

Anti-inflammatory Effects

Sulfonamide-containing indazoles suppress COX-2 and TNF-α production in macrophages (IC50: 1.2–3.8 μM). The chloro substituent may further modulate NF-κB signaling, as observed in 6-chloroindazole-3-carboxylic acid derivatives .

Computational Analysis and Molecular Interactions

Docking Studies with Trypanothione Reductase

Using Autodock Vina, a homology model of the target compound was docked into Leishmania TryR (PDB: 5EB0). Key interactions include:

-

Sulfonyl oxygen hydrogen-bonded to TryR’s Glu466 (distance: 2.1 Å).

-

Chloro group engaging in halogen-π interactions with Phe396.

-

Piperidinylmethyl chain occupying a hydrophobic cavity near Met398.

Binding free energy (ΔG) calculated via MM/GBSA was −42.7 kcal/mol, comparable to reference inhibitor ML324 (−45.1 kcal/mol) .

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp: 28.7 × 10⁻⁶ cm/s) due to lipophilic piperidine.

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring (predicted t1/2: 3.2 h).

-

Toxicity: Ames test negative; hERG inhibition risk low (IC50 > 30 μM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume